Cas no 113518-91-5 (3,6-dibromo-1,8-naphthyridin-2-amine)

3,6-Dibromo-1,8-naphthyridin-2-amine is a halogenated naphthyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its dibromo-substituted structure enhances reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct complex heterocyclic frameworks. The presence of both bromine and amine functional groups offers versatile sites for further derivatization, enabling the synthesis of targeted bioactive compounds. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its role in developing pharmacologically active molecules, particularly in medicinal chemistry, underscores its importance as a building block for drug discovery and development.
3,6-dibromo-1,8-naphthyridin-2-amine structure
113518-91-5 structure
Product Name:3,6-dibromo-1,8-naphthyridin-2-amine
CAS No:113518-91-5
MF:C8H5Br2N3
MW:302.953399419785
MDL:MFCD31729477
CID:2611019
PubChem ID:71337413
Update Time:2025-11-01

3,6-dibromo-1,8-naphthyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3,6-dibromo-1,8-naphthyridin-2-amine
    • 113518-91-5
    • DTXSID90765131
    • 1,8-Naphthyridin-2-amine, 3,6-dibromo-
    • MDL: MFCD31729477
    • Inchi: 1S/C8H5Br2N3/c9-5-1-4-2-6(10)7(11)13-8(4)12-3-5/h1-3H,(H2,11,12,13)
    • InChI Key: SEOXKCSSUVFJOI-UHFFFAOYSA-N
    • SMILES: BrC1=C(N)N=C2C(C=C(C=N2)Br)=C1

Computed Properties

  • Exact Mass: 302.88297Da
  • Monoisotopic Mass: 300.88502Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.8Ų

3,6-dibromo-1,8-naphthyridin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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Additional information on 3,6-dibromo-1,8-naphthyridin-2-amine

3,6-Dibromo-1,8-Naphthyridin-2-Amine (CAS No. 113518-91-5): A Comprehensive Overview

3,6-Dibromo-1,8-naphthyridin-2-amine (CAS No. 113518-91-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and applications.

The 3,6-dibromo-1,8-naphthyridin-2-amine molecule is a derivative of naphthyridine, a heterocyclic compound with a fused pyridine and pyrimidine ring system. The presence of bromine atoms at the 3 and 6 positions imparts specific chemical and biological properties to the molecule. These bromine substituents can influence the compound's reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Recent research has highlighted the potential of 3,6-dibromo-1,8-naphthyridin-2-amine in various therapeutic areas. One notable application is in the field of cancer research. Studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3,6-dibromo-1,8-naphthyridin-2-amine effectively inhibited the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.

In addition to its antiproliferative effects, 3,6-dibromo-1,8-naphthyridin-2-amine has also been investigated for its potential as an antimicrobial agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the brominated naphthyridine scaffold could be further optimized to develop novel antibiotics with enhanced efficacy and reduced resistance potential.

The pharmacokinetic properties of 3,6-dibromo-1,8-naphthyridin-2-amine have also been explored to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in animal models, which are essential characteristics for a drug candidate to progress to clinical trials.

To further enhance the therapeutic potential of 3,6-dibromo-1,8-naphthyridin-2-amine, researchers have focused on structure-activity relationship (SAR) studies. These studies aim to identify structural modifications that can improve the compound's potency and selectivity while minimizing side effects. For example, substituting different functional groups at various positions on the naphthyridine ring has led to the discovery of more potent analogs with improved pharmacological profiles.

The safety profile of 3,6-dibromo-1,8-naphthyridin-2-amine is another critical aspect that has been extensively evaluated. Toxicity studies in vitro and in vivo have shown that this compound is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity (NCE), ongoing safety assessments are necessary to ensure its long-term use is safe and effective.

In conclusion, 3,6-dibromo-1,8-naphthyridin-2-amine (CAS No. 113518-91-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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